N-(3,4-DIMETHYLPHENYL)-N'-PHENETHYLUREA

Description

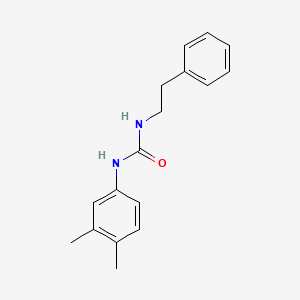

N-(3,4-Dimethylphenyl)-N'-Phenethylurea is a urea derivative characterized by a 3,4-dimethylphenyl group and a phenethyl moiety attached to the urea core. Its molecular formula is C₁₇H₂₀N₂O, with a molecular weight of 268.35 g/mol. Urea derivatives are widely studied for their applications in agrochemicals, pharmaceuticals, and materials science due to their hydrogen-bonding capacity and structural versatility.

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)-3-(2-phenylethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O/c1-13-8-9-16(12-14(13)2)19-17(20)18-11-10-15-6-4-3-5-7-15/h3-9,12H,10-11H2,1-2H3,(H2,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRSRGRNDAPBCLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NCCC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DIMETHYLPHENYL)-N’-PHENETHYLUREA typically involves the reaction of 3,4-dimethylaniline with phenethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Step 1: 3,4-dimethylaniline is reacted with phenethyl isocyanate in the presence of a suitable solvent such as toluene.

Step 2: The reaction mixture is heated to a specific temperature, usually around 70°C, and stirred for several hours to ensure complete reaction.

Step 3: The product is then isolated by filtration and purified using recrystallization techniques.

Industrial Production Methods

In an industrial setting, the production of N-(3,4-DIMETHYLPHENYL)-N’-PHENETHYLUREA may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the overall production.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DIMETHYLPHENYL)-N’-PHENETHYLUREA can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions where one of the substituents is replaced by another group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated urea derivatives.

Scientific Research Applications

N-(3,4-DIMETHYLPHENYL)-N’-PHENETHYLUREA has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential therapeutic applications, including its role as a pharmacophore in drug design.

Industry: Utilized in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of N-(3,4-DIMETHYLPHENYL)-N’-PHENETHYLUREA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial studies, the compound may inhibit the growth of microorganisms by interfering with their metabolic processes.

Comparison with Similar Compounds

Structural and Functional Analysis

Substituent Effects :

- Electron-Donating vs. Withdrawing Groups :

- The 3,4-dimethylphenyl group in the target compound donates electrons via methyl groups, enhancing stability and lipophilicity. In contrast, diuron and chlorotoluron feature electron-withdrawing chlorine atoms, increasing reactivity and binding affinity to biological targets like photosynthetic enzymes .

Lipophilicity and Bioavailability :

- The phenethyl group in the target compound increases hydrophobicity (predicted logP ~3.8) compared to smaller analogs like fenuron (logP = 1.10). This suggests improved membrane permeability but possible challenges in aqueous solubility.

Biological Activity :

- Diuron and chlorotoluron are herbicides targeting photosystem II (PSII). The absence of chlorine in the target compound may reduce environmental persistence but also limit herbicidal efficacy .

- Fenuron ’s simple phenyl structure correlates with lower selectivity and higher mammalian toxicity, leading to regulatory restrictions .

Synthetic and Computational Insights: Quantum chemical methods (e.g., DFT calculations) have been applied to analogs like N-(4-dimethylamino-3,5-dinitrophenyl) acetonitrile to predict electronic properties. Similar studies could elucidate the target compound’s charge distribution and reactivity .

Q & A

Basic: What are the established synthetic routes for N-(3,4-DIMETHYLPHENYL)-N'-PHENETHYLUREA, and which analytical techniques are critical for confirming its structural integrity?

Answer:

The compound is typically synthesized via the reaction of isocyanates with amines, leveraging urea bond formation. For example, coupling 3,4-dimethylphenyl isocyanate with phenethylamine in anhydrous conditions using catalysts like DCC (dicyclohexaloarbodiimide) and DMAP (4-dimethylaminopyridine) to enhance efficiency . Post-synthesis, structural confirmation requires:

- NMR spectroscopy (¹H and ¹³C) to verify substituent positions and urea linkage.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography (using programs like SHELXL ) for absolute configuration determination.

- HPLC to assess purity and rule out side products .

Advanced: How can researchers optimize reaction conditions to improve yield and purity, particularly when addressing competing side reactions?

Answer:

Optimization strategies include:

- Solvent selection : Use polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates and reduce hydrolysis.

- Temperature control : Maintain reactions at 0–5°C to minimize undesired urea oligomerization.

- Catalyst tuning : Replace DCC with EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to reduce toxicity and improve workup .

- In-line monitoring : Employ FTIR to track isocyanate consumption and detect side reactions (e.g., allophanate formation). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the target compound .

Basic: What are the known biological activities of this compound, and how do these compare to structurally related urea derivatives?

Answer:

Preliminary studies suggest potential as an enzyme inhibitor (e.g., tyrosine kinase) or receptor modulator. Compared to analogs like N,N-diphenylurea , the 3,4-dimethylphenyl and phenethyl groups enhance lipophilicity, improving membrane permeability. However, substituent positioning (e.g., meta vs. para methyl groups) significantly impacts target affinity. For example, replacing the phenethyl group with a benzodioxole moiety (as in N-(1,3-benzodioxol-5-yl)-N'-phenethylurea ) alters selectivity toward serotonin receptors .

Advanced: What experimental strategies are recommended for elucidating molecular targets and mechanisms of action in cellular models?

Answer:

- Target identification : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS proteomic analysis .

- Mechanistic studies :

- Kinase profiling assays (e.g., ADP-Glo™) to screen inhibition across 100+ kinases.

- CRISPR-Cas9 gene knockout to validate target dependency in cellular proliferation assays.

- Molecular docking (software: AutoDock Vina) to model interactions with hypothesized targets (e.g., EGFR kinase) .

- Metabolic stability : Assess hepatic clearance using microsomal incubation (CYP450 isoforms) to guide SAR modifications .

Basic: Which crystallographic software packages are commonly employed for structural determination, and what validation metrics ensure accuracy?

Answer:

- Structure solution : SHELXD (charge flipping) or SHELXS (direct methods) for phase determination .

- Refinement : SHELXL for small-molecule refinement, incorporating restraints for disordered groups .

- Validation :

- Visualization : ORTEP-3 for generating publication-quality thermal ellipsoid diagrams .

Advanced: How should researchers address discrepancies in reported biological activities across studies, considering variables like assay conditions and compound purity?

Answer:

- Purity standardization : Mandate ≥95% purity (via HPLC) and batch-to-batch consistency checks using ¹H NMR .

- Assay harmonization :

- Use identical cell lines (e.g., HEK293 vs. HeLa) and passage numbers.

- Control for serum concentration (e.g., 10% FBS) in viability assays.

- Data normalization : Report IC50 values relative to a common positive control (e.g., staurosporine for kinase inhibition).

- Meta-analysis : Apply statistical tools (e.g., Forest plots) to aggregate data from conflicting studies, adjusting for covariates like solvent (DMSO vs. ethanol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.